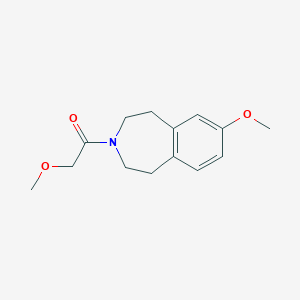

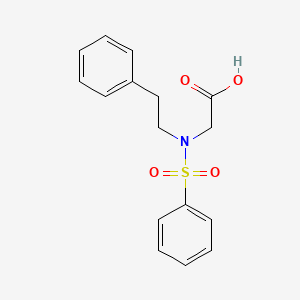

N-(2-phenylethyl)-N-(phenylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-(phenylsulfonyl)glycine derivatives involves various chemical strategies, including reactions with Mn(ClO4)2·6H2O at different pH values to yield dinuclear complexes and a one-pot reaction of phenylenebis(sulfonyl chloride), glycine, and metal ions for copper(II) complexes (Ma et al., 2008). Analogues of N-(phenylsulfonyl)glycine have been prepared, showing varied inhibitory activities against enzymes like aldose reductase, suggesting modifications on the N-phenyl and 2-phenyl glycines enhance affinity for specific targets (Deruiter, Borne, & Mayfield, 1989).

Molecular Structure Analysis

The molecular structure of N-(phenylsulfonyl)glycine derivatives has been elucidated through single-crystal X-ray diffraction and other structural characterization techniques. These studies reveal the flexibility and potential of these molecules to form various complex structures, such as self-assembled water clusters and 2-D supramolecular structures through hydrogen bonding and π–π stacking interactions, indicating the compound's versatility in crystal engineering (Ma et al., 2008).

Chemical Reactions and Properties

N-(phenylsulfonyl)glycine derivatives participate in various chemical reactions, including Michael addition reactions for asymmetric synthesis of complex amino acids. These reactions are pivotal for producing compounds with significant steric bulk and lipophilicity, which are beneficial for binding to apolar sites of different receptors (Nagaoka et al., 2020). Furthermore, the interactions of these compounds with metals like Cd2+ and Zn2+ have been explored, highlighting their potential in forming coordination compounds and influencing metal-induced amide deprotonation (Gavioli et al., 1991).

Physical Properties Analysis

The physical properties of N-(phenylsulfonyl)glycine derivatives, such as solubility, stability, and crystalline structure, are crucial for their application in various fields. For instance, the crystal structure and solvation effects significantly influence the chemoselectivity of reactions and the formation of coordination polymers with diverse structural features (Penso et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, enzyme inhibition, and interactions with metals, define the utility of N-(phenylsulfonyl)glycine derivatives in medicinal chemistry, catalysis, and materials science. Their ability to inhibit enzymes like aldose reductase demonstrates potential therapeutic applications, while their interactions with metals pave the way for creating novel coordination polymers and complexes (Deruiter, Borne, & Mayfield, 1989).

Wirkmechanismus

Target of Action

It is part of the chemdiv’s library of small molecule covalent inhibitors , which are known to form a stable, irreversible bond with their target enzyme or receptor .

Mode of Action

The mode of action of ChemDiv3_002571 involves forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency . Unlike non-covalent inhibitors that may require frequent dosing due to transient interactions, covalent inhibitors ensure sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways .

Biochemical Pathways

Covalent inhibitors, in general, are known to shut down key molecular pathways . They are particularly appealing for targeting diseases with complex pathologies such as cancer and chronic inflammatory conditions, where long-lasting inhibition of disease-associated enzymes or receptors can significantly enhance treatment outcomes .

Pharmacokinetics

Covalent inhibitors, in general, offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Result of Action

Covalent inhibitors, in general, are known to provide sustained disease management with fewer doses and potentially lower doses, facilitating better disease control with a reduced burden on patients .

Action Environment

The specificity of covalent inhibitors allows for the targeted modulation of disease-related proteins while minimizing the likelihood of off-target effects, which is crucial for reducing adverse side effects and increasing drug safety .

Eigenschaften

IUPAC Name |

2-[benzenesulfonyl(2-phenylethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(19)13-17(12-11-14-7-3-1-4-8-14)22(20,21)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIZYVHNJDAMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-phenylethyl)-N-(phenylsulfonyl)glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B5650917.png)

![6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5650919.png)

![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5650929.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650946.png)

![1-acetyl-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5650949.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5650954.png)

![rel-(4aS,8aS)-2-[(4'-propyl-4-biphenylyl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5651002.png)

![3-benzyl-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5651007.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5651029.png)